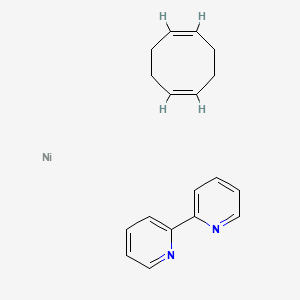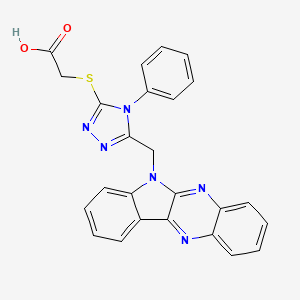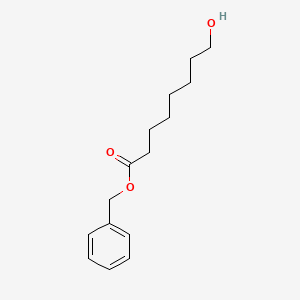
(2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is an organonickel compound with the molecular formula C₁₈H₁₆N₂Ni. It is a coordination complex featuring nickel bound to both 2,2’-bipyridyl and 1,5-cyclooctadiene ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel can be synthesized through the reduction of anhydrous nickel(II) acetylacetonate in the presence of 2,2’-bipyridyl and 1,5-cyclooctadiene. The reaction typically involves the use of triethylaluminum as a reducing agent: [ \text{Ni(acac)}_2 + 2 \text{cod} + 2 \text{AlEt}_3 \rightarrow \text{Ni(cod)}_2 + 2 \text{acacAlEt}_2 + \text{C}_2\text{H}_6 + \text{C}_2\text{H}_4 ] The resulting product is moderately soluble in several organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Substitution: The 1,5-cyclooctadiene ligands can be displaced by other ligands such as phosphines, phosphites, and isocyanides.
Catalytic Reactions: It acts as a catalyst in several organic reactions, including cross-coupling reactions and cycloadditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver salts.
Substitution: Ligands such as phosphines and isocyanides are used under inert atmosphere conditions.
Catalytic Reactions: The compound is used in the presence of various ligands and substrates depending on the specific reaction.
Major Products
Oxidation: Nickel(II) complexes.
Substitution: Complexes with new ligands replacing 1,5-cyclooctadiene.
Catalytic Reactions: Products vary based on the specific reaction, including cross-coupled products and cycloadducts.
Wissenschaftliche Forschungsanwendungen
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is widely used in scientific research due to its versatility:
Medicine: Research is ongoing to explore its potential in drug synthesis and development.
Industry: It is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel involves the coordination of nickel with the ligands, which facilitates various catalytic processes. The compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1,5-cyclooctadiene)nickel(0): Similar in structure but lacks the 2,2’-bipyridyl ligand.
Bis(triphenylphosphine)nickel(II) dichloride: Contains triphenylphosphine ligands instead of 2,2’-bipyridyl and 1,5-cyclooctadiene.
Nickel(II) acetylacetonate: A precursor used in the synthesis of (2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel.
Uniqueness
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is unique due to its combination of 2,2’-bipyridyl and 1,5-cyclooctadiene ligands, which provide distinct electronic and steric properties. This makes it a highly effective catalyst in various organic reactions, offering advantages over similar compounds in terms of reactivity and selectivity .
Eigenschaften
Molekularformel |
C18H20N2Ni |
|---|---|
Molekulargewicht |
323.1 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;nickel;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C8H12.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-8-7-5-3-1;/h1-8H;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
InChI-Schlüssel |
SQAAHJPKNXUCNA-GHDUESPLSA-N |
Isomerische SMILES |
C1/C=C\CC/C=C\C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni] |
Kanonische SMILES |
C1CC=CCCC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)











